Unii-7R6CR62kfe

概要

説明

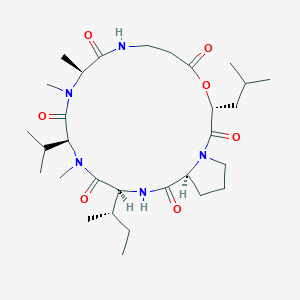

デストルキシン Bは、昆虫病原性真菌であるメタリジウム・アニソプリアエから単離された環状デプシペプチドマイコトキシンです。1962年に他のデストルキシンとともに初めて発見されました。デストルキシン Bは、殺虫、抗ウイルス、植物毒性作用で知られています。 さらに、免疫抑制、抗腫瘍、抗吸収作用を示します .

科学的研究の応用

Anticancer Properties

Destruxin B has demonstrated promising anticancer effects across various studies, particularly against human lung and colorectal cancer cells.

- Mechanism of Action : Research indicates that destruxin B induces apoptosis in human non-small cell lung cancer cell lines (A549 and H1299) through a mitochondrial pathway that involves the Bcl-2 family proteins. Specifically, it activates caspases -2, -3, and -9 while upregulating pro-apoptotic molecules like PUMA and downregulating anti-apoptotic proteins such as Mcl-1 . The translocation of Bax to the mitochondrial membrane further underscores its role in promoting programmed cell death .

- Inhibition of Drug Resistance : Destruxin B has been shown to suppress drug-resistant colon tumorigenesis, particularly in cases where resistance to 5-fluorouracil (5-FU) is induced by insulin-like growth factor 1 (IGF1). This suggests its potential as a therapeutic agent in overcoming chemoresistance in cancer treatment .

- Cell Cycle Arrest : In human colorectal cancer cells, destruxin B treatment resulted in cell cycle arrest and suppressed proliferation, highlighting its potential as an anti-cancer agent that could be integrated into therapeutic regimens .

Insecticidal Activity

Destruxin B exhibits significant insecticidal properties, making it valuable for agricultural applications.

- Mode of Action : The compound acts as a potent insecticide by disrupting cellular processes in target insects. It has been shown to affect the growth and development of various insect species, leading to mortality . This makes it a candidate for use in biopesticides, providing an environmentally friendly alternative to synthetic pesticides.

Phytotoxic Effects

In addition to its insecticidal properties, destruxin B also displays phytotoxicity.

- Impact on Plant Health : Destruxin B has been identified as a major phytotoxin produced by Alternaria brassicae, affecting a wide range of plant species. It causes necrotic and chlorotic symptoms, indicating its potential role in plant pathogenesis . This characteristic can be leveraged for controlling plant diseases caused by fungal pathogens.

Mechanistic Insights

Understanding the molecular mechanisms behind destruxin B's effects is crucial for its application in various fields.

- Caspase Activation : The activation of specific caspases (caspase-2, -3, and -9) is central to its apoptotic effects in cancer cells. Inhibition studies have confirmed that blocking these caspases significantly reduces destruxin B-induced cell death, underscoring their importance in its mechanism of action .

- Mitochondrial Membrane Potential : In human non-Hodgkin lymphoma cells, destruxin B has been shown to induce apoptosis by attenuating mitochondrial membrane potential, further confirming its role as a pro-apoptotic agent .

Summary of Findings

The following table summarizes key findings related to the applications of destruxin B:

生化学分析

Biochemical Properties

Cellular Effects

There is a lack of information on how Unii-7R6CR62kfe influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the molecular formula of this compound is C30H51N5O7

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of this compound over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: デストルキシン Bの合成は、マクロラクトン化を鍵反応とする工程が含まれます。固相ペプチド合成を用いた環化前駆体のコンビナトリアル合成と溶液中のマクロラクトン化は成功しています。 アセトニド保護されたジオール部分を持つヒドロキシ酸 - プロリンジペプチドは非対称的に合成され、保護されたジオールはマクロ環化後にエポキシドに変換されます .

工業生産方法: デストルキシン Bの工業生産方法は、文献に広く記載されていません。 溶液相合成を用いたグラムスケールでの合成が達成されており、工業用途へのスケーラビリティの可能性を示しています .

3. 化学反応解析

反応の種類: デストルキシン Bは、以下を含む様々な化学反応を起こします。

酸化: デストルキシン Bは、特定の条件下で酸化される可能性があります。

還元: 還元反応は、デストルキシン B内の官能基を変質させることができます。

置換: 置換反応は、分子内の特定の部位で起こり得ます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、ハロゲン化物やアミンなどの求核剤を伴うことがよくあります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってエポキシドやヒドロキシル化された誘導体が生成される可能性があり、一方、還元によってアルコールやアミンが生成される可能性があります .

4. 科学研究への応用

デストルキシン Bは、幅広い科学研究への応用を有しています。

化学: 構造活性相関研究のために、様々なアナログや誘導体の合成に使用されます。

生物学: デストルキシン Bは、殺虫作用とその昆虫生理への影響について研究されています。

医学: 癌細胞のアポトーシスを誘導することで、抗腫瘍剤としての可能性を示しています。また、免疫抑制作用も示しています。

化学反応の分析

Types of Reactions: Destruxin B undergoes various chemical reactions, including:

Oxidation: Destruxin B can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups within destruxin B.

Substitution: Substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines .

作用機序

デストルキシン Bは、いくつかの機序によってその効果を発揮します。

Wnt/β-カテニンシグナル伝達経路の阻害: この経路は、細胞増殖と生存に不可欠です。

液胞型ATPアーゼ活性の阻害: デストルキシン Bは、液胞型ATPアーゼ活性を阻害することで、ヘリコバクター・ピロリVacA誘導による胃上皮細胞の液胞化を抑制します.

ミトコンドリア経路: デストルキシン Bは、Bcl-2ファミリー依存性ミトコンドリア経路を通じて、ヒト非小細胞肺癌細胞のアポトーシスを誘導します.

類似化合物との比較

デストルキシン Bは、デストルキシン A、デストルキシン Eなど、デストルキシンファミリーに属しています。これらの化合物は、類似した環状デプシペプチド構造を共有していますが、特定のアミノ酸残基や側鎖が異なります。例えば:

デストルキシン A: 殺虫作用とカイコ幼虫血球の形態学的変化を誘導する能力で知られています.

デストルキシン E: 側鎖に末端エポキシドを含んでおり、破骨細胞様多核細胞に対する生物活性について研究されています.

デストルキシン Bは、Wnt/β-カテニンシグナル伝達経路と液胞型ATPアーゼ活性を阻害する能力など、その特定の生物活性のために独特であり、抗腫瘍と抗ヘリコバクター・ピロリの研究のための有望な候補となっています .

生物活性

Destruxin B is a cyclodepsipeptide derived from the entomopathogenic fungus Metarhizium anisopliae. This compound has garnered attention for its diverse biological activities, particularly in the fields of entomology and oncology. This article explores the biological activity of Destruxin B, focusing on its insecticidal properties, anticancer effects, and underlying molecular mechanisms.

Chemical Structure and Properties

Destruxin B is classified as a cyclodepsipeptide, characterized by a cyclic structure formed through the esterification of amino acids. Its chemical composition includes amino acids such as proline, isoleucine, and beta-alanine, which contribute to its biological activities. The hydrophobic nature of Destruxin B plays a crucial role in its interaction with biological membranes, influencing its efficacy in various applications .

Insecticidal Activity

Destruxin B exhibits potent insecticidal properties, making it a candidate for biopesticide development. It acts primarily by disrupting the physiological processes in insects, leading to mortality. The mechanism involves:

- Disruption of Cellular Functions : Destruxin B interferes with cellular metabolism and induces apoptosis in insect cells.

- Targeting Specific Pathways : It has been shown to affect ion channels and disrupt neurotransmission in target insects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Destruxin B, particularly against various human cancer cell lines. The compound has demonstrated significant cytotoxic effects on lung cancer cells (A549 and H1299) through several mechanisms:

- Induction of Apoptosis : Destruxin B triggers apoptotic pathways by activating caspases (caspase-2, -3, and -9) and modulating the expression of pro-apoptotic (PUMA) and anti-apoptotic (Mcl-1) proteins. This leads to mitochondrial membrane permeabilization and subsequent cell death .

- Cell Viability Reduction : In vitro studies have shown that Destruxin B reduces cell viability in colorectal cancer cells (HT-29) significantly. The half-maximal inhibitory concentration (IC50) values were determined at different time points, indicating a dose-dependent effect .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of Destruxin B are complex and involve multiple pathways:

- Caspase Activation : Caspases are critical mediators of apoptosis. Destruxin B activates caspases in cancer cells, leading to programmed cell death.

- Bcl-2 Family Proteins : The balance between pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family is crucial for determining cell fate. Destruxin B increases Bax expression while decreasing Mcl-1 levels, promoting apoptosis through mitochondrial pathways .

- Inhibition of Hepatitis B Virus : Beyond its anticancer effects, Destruxin B has shown potential in inhibiting hepatitis B surface antigen expression, suggesting antiviral properties that could be leveraged in therapeutic contexts .

Case Study 1: Lung Cancer Cells

A study investigating the effects of Destruxin B on A549 lung cancer cells found that treatment led to significant apoptotic cell death characterized by increased caspase activity and changes in protein expression associated with apoptosis.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 1.25 | 71.3 |

| 2.50 | 56.1 |

| 5.00 | 26.5 |

| 10.00 | 15.7 |

| 20.00 | 9.1 |

Case Study 2: Colorectal Cancer

In another study focusing on HT-29 colorectal cancer cells, Destruxin B was administered at varying concentrations over 48 hours:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.67 | 90.0 |

| 2 | 84.3 |

| 14.97 | 28.7 |

These results indicate a significant reduction in cell viability correlating with increased concentrations of Destruxin B .

特性

IUPAC Name |

16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBHVMBELHWUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947891 | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-26-6 | |

| Record name | Destruxin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。